N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound featuring unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide generally involves multiple steps:
Formation of the tetrahydroquinoline core: This often starts with the hydrogenation of quinoline under appropriate conditions to yield the tetrahydroquinoline intermediate.
Attachment of the ethanesulfonyl group: This can be achieved through sulfonylation using ethanesulfonyl chloride in the presence of a base, like pyridine, under controlled temperature.
Incorporation of the acetamide moiety: This typically involves an amidation reaction where a suitable acyl chloride is reacted with an amine group on the tetrahydroquinoline derivative.
Addition of the phenoxy group: Through etherification, 3-methylphenol is introduced to the structure using reagents like sodium hydride to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors for efficiency and safety. Catalysts and automated systems help in maintaining precise reaction conditions, optimizing yield and purity.
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation, especially at the quinoline ring, forming N-oxides.
Reduction: Possible reduction of the sulfonyl group to sulfide under strong reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly involving the 3-methyl group or phenoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or mCPBA.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for deprotonation followed by an electrophile for substitution.
Major Products Formed
Oxidation: N-oxides.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
The applications of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide span across several domains:
Chemistry: Used as a ligand in catalysis and as an intermediate for other complex molecules.
Biology: Studied for its potential binding affinity to certain protein targets.
Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action varies based on its application but primarily involves interaction with biological macromolecules:
Molecular Targets and Pathways: It might act by binding to specific enzymes, receptors, or ion channels, modulating their activity and resulting in therapeutic effects. The sulfonyl and acetamide groups can play crucial roles in these interactions through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
When compared to similar compounds, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide stands out due to its structural diversity and functional groups that confer unique properties.
Similar Compounds: Examples include sulfonylated quinoline derivatives, phenoxyacetamide derivatives, and other tetrahydroquinoline derivatives.
Uniqueness: The combination of ethanesulfonyl, phenoxy, and acetamide groups within the tetrahydroquinoline scaffold is relatively rare, providing specific reactivity and interaction potentials that are not common in related compounds.
This detailed analysis highlights the intricate nature and multifaceted applications of this compound, offering insights into its synthesis, reactions, and utility in various scientific fields.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-5-7-16-13-17(9-10-19(16)22)21-20(23)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBULLYAJLNRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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